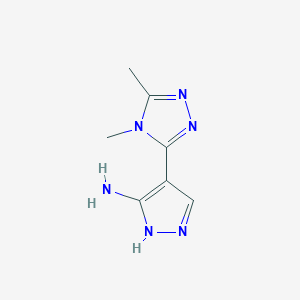
2-(1-Chloro-3-methylbutyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-3-methylbutyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 1-chloro-3-methylbutyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-3-methylbutyl)-1,3-thiazole typically involves the reaction of 1-chloro-3-methylbutyl chloride with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloro-3-methylbutyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-3-methylbutyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-(1-Chloro-3-methylbutyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chlorine atom can also participate in electrophilic interactions, enhancing the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Chloro-3-methylbutyl)-1,3,5-triethylbenzene
- 1-Chloro-3-methyl-2-butene
- 3-Methyl-2-butenyl chloride
Uniqueness
2-(1-Chloro-3-methylbutyl)-1,3-thiazole is unique due to the presence of both the thiazole ring and the 1-chloro-3-methylbutyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds. The thiazole ring’s ability to participate in various chemical reactions and its potential interactions with biological targets make this compound particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
2289420-37-5 |
|---|---|
Molekularformel |
C8H12ClNS |
Molekulargewicht |
189.71 g/mol |
IUPAC-Name |
2-(1-chloro-3-methylbutyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-6(2)5-7(9)8-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
QASIVUHQFCHBGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=NC=CS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)

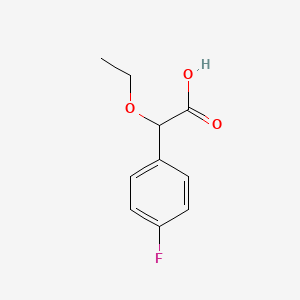
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
![rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13475626.png)
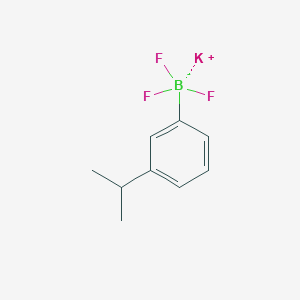
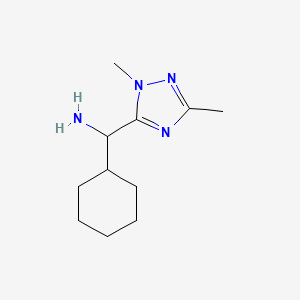
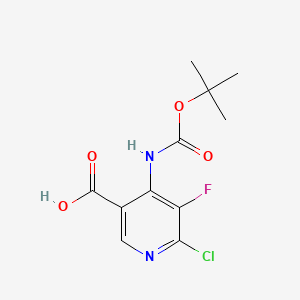
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)

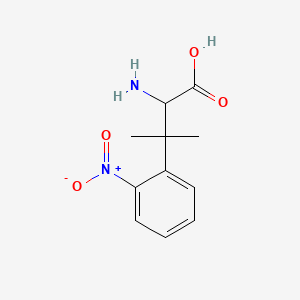
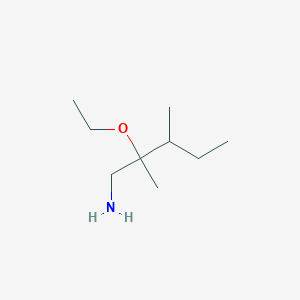
![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
